molecular formula C4H9NO2S B12095896 2-Amino-2-methyl-3-sulfanylpropanoic acid

2-Amino-2-methyl-3-sulfanylpropanoic acid

Cat. No.: B12095896
M. Wt: 135.19 g/mol
InChI Key: NZBONMFLYFGTAC-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-sulfanylpropanoic acid is an enantiomerically pure, noncanonical amino acid that serves as a versatile building block in chemical biology and pharmaceutical research. This compound, often supplied as a stable hydrochloride salt (CAS 151062-55-4), features a chiral center and a reactive sulfhydryl (-SH) functional group . Its molecular formula is C 4 H 10 ClNO 2 S and it is characterized by high purity, typically >98% as determined by HPLC . The primary research applications of this cysteine analog are in peptide synthesis and enzyme studies . Its sulfhydryl group facilitates site-specific disulfide bond formation , which is critical for stabilizing peptide and protein conformations . Furthermore, researchers employ it in enzyme inhibition studies due to its ability to interact with active-site thiols . In the field of Genetic Code Expansion (GCE) , such noncanonical amino acids (ncAAs) are site-specifically incorporated into proteins to study their structure and function . This allows the investigation of membrane proteins and protein dynamics through multidisciplinary biochemical and biophysical approaches, including the use of bioorthogonal handles for "click" chemistry and photochemical cross-linking . Intended Use & Handling: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for commercial use, diagnostics, or any human or animal applications . The compound may cause skin and serious eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-3-sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBONMFLYFGTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Classical Chemical Synthesis Approaches

Classical methods build the carbon skeleton of the target molecule and introduce the required functional groups—amino, methyl, and sulfanyl (B85325)—around a central quaternary carbon stereocenter. A key strategy in this category involves the asymmetric amination of β-keto thioester derivatives.

Asymmetric Amination of β-Keto Thioesters

The asymmetric synthesis of α,α-disubstituted amino acids, such as 2-amino-2-methyl-3-sulfanylpropanoic acid, from β-keto esters or their thioester analogues is a formidable challenge in organic chemistry. This route establishes the crucial quaternary α-carbon stereocenter. The general approach involves the synthesis of a suitable β-keto thioester precursor, followed by a stereocontrolled amination process. One such pathway involves the Schmidt rearrangement of optically active α,α-disubstituted β-keto esters, which can yield α-alkylated α-amino acids with high optical purity. umn.edu

A plausible synthetic sequence begins with the creation of a β-keto thioester bearing a protected sulfanylmethyl group at the γ-position. This intermediate can then be α-methylated. The subsequent introduction of the amino group at the α-position is the key stereochemistry-defining step. This can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis.

The introduction and protection of the sulfanyl group are critical for the success of any synthetic route, given the thiol's high nucleophilicity and susceptibility to oxidation. The strategy must be compatible with the conditions used in subsequent methylation and amination steps.

Thiol Introduction: The thiol group can be introduced early in the synthesis on a precursor molecule. For instance, a starting material like 3-halo-propionic acid can be reacted with a thiol equivalent, such as sodium hydrosulfide (B80085) or, more commonly, a protected thiol like sodium thiomethoxide, followed by demethylation. A mechanochemical, one-pot, three-component reaction of a 2-oxo aldehyde, an amine, and a thiol represents a modern, efficient approach to creating α-amino, α-thio ketones, which are structurally related to intermediates in this synthesis.

Thiol Protecting Groups: Protecting the thiol group is mandatory to prevent unwanted side reactions. The choice of protecting group is dictated by its stability under the reaction conditions for chain elaboration and the mildness of its removal. Several protecting groups developed for cysteine are applicable here. rsc.org

Protecting GroupAbbreviationCleavage ConditionsKey Features
Trityl TrtAcid-labile (e.g., TFA, HF). acs.orgBulky, provides good protection. Commonly used in Fmoc-based peptide synthesis.
Acetamidomethyl AcmRequires heavy metals (e.g., Hg(OAc)₂) or iodine. acs.orgStable to both acidic and basic conditions, allowing for orthogonal deprotection.
tert-Butylthio StBuThiol-labile (e.g., DTT, mercaptoethanol).Useful for strategies involving disulfide bond formation; removable under mild reducing conditions.
S-Nitro-pyridylsulfenyl S-NpysThiol-labile.Can be used for on-resin disulfide bond formation. nih.gov

This table presents a selection of common thiol protecting groups relevant to the synthesis of this compound.

The tert-butylthio (StBu) group is particularly advantageous as it is stable during many synthetic transformations but can be cleaved under mild reducing conditions, which are often compatible with the final product. nih.gov

Reductive amination is a cornerstone method for forming amines from carbonyl compounds. nih.gov In the context of synthesizing this compound from a β-keto thioester precursor, this reaction converts the α-keto group into the desired α-amino group. The process involves the condensation of the ketone with an ammonia (B1221849) source to form an imine or enamine intermediate, which is then reduced in situ.

The choice of reducing agent is critical for chemoselectivity, especially in the presence of the thioester group. Milder reducing agents are preferred to avoid the reduction of the thioester.

Reducing AgentAbbreviationCharacteristics
Sodium Cyanoborohydride NaBH₃CNSelectively reduces imines in the presence of ketones/aldehydes; effective but generates toxic cyanide byproducts. rsc.org
Sodium Triacetoxyborohydride NaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN; highly effective for reductive amination and does not readily reduce aldehydes or ketones. rsc.orgresearchgate.net
Catalytic Hydrogenation H₂/Catalyst (Pd, Pt, Ni)Can be highly effective but may be complicated by catalyst poisoning from the sulfur-containing substrate. acs.org

This table summarizes common reducing agents used in reductive amination and their relevance to the synthesis.

Direct reductive amination, where the ketone, amine source, and reducing agent are combined in one pot, is often efficient. nih.gov For complex substrates, an indirect, stepwise approach involving the isolation of the imine intermediate followed by reduction can provide better control and yield. researchgate.net

Chiral Pool Synthesis from Precursor Amino Acids

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as natural amino acids, to impart chirality to the final product. L-cysteine is the logical and most direct precursor for the synthesis of this compound, as it already contains the required (R)-configured stereocenter (in the L-amino acid convention) and the sulfanylpropyl side chain. The primary challenge in this approach is the stereoretentive methylation at the α-carbon.

The direct Cα-alkylation of amino acids is a challenging transformation. The α-proton is not exceptionally acidic, and competitive N-alkylation is a common side reaction. Modern synthetic methods have overcome these hurdles through the use of specialized directing groups and catalytic systems that enable site-selective C-H functionalization.

A prominent strategy involves the use of a removable directing group attached to the amino moiety. For instance, a picolinamide (B142947) or other bidentate chelating group can be used to direct a transition metal catalyst, such as palladium, to the α-C-H bond. rsc.orgresearchgate.net This allows for alkylation with an appropriate methyl source (e.g., methyl iodide) while preserving the original stereochemistry of the amino acid. rsc.org

Another powerful approach involves converting the amino acid into a Schiff base derivative, typically with benzophenone. The resulting imine increases the acidity of the α-proton, facilitating deprotonation with a strong base to form a chiral enolate. This enolate can then be reacted with a methylating agent. Dual catalysis systems, employing both a palladium catalyst for allylation and a copper catalyst for activating the Schiff base, have been developed for α,α-dialkyl amino acid synthesis and highlight the potential for complex alkylations. acs.org

A biocatalytic approach offers a green and highly selective alternative. By using a transaminase, the L-cysteine derivative can be converted to its corresponding α-keto acid. This keto acid can then be a substrate for an engineered methyltransferase, which asymmetrically adds a methyl group. nih.gov A subsequent reductive amination or a second transamination step would regenerate the amino acid, now with the α-methyl group installed.

Oxidative and decarboxylative reactions are fundamental in both biochemical and synthetic pathways for modifying amino acids. These methods can be employed to generate key intermediates for the synthesis of the target α-methylated amino acid.

One established synthetic method that mirrors biochemical processes is the Barton decarboxylation . This radical-based method can be applied to amino acid derivatives. nih.gov For example, a derivative of glutamic acid can be converted into a thiohydroxamate ester. Upon radical initiation, this intermediate undergoes decarboxylation to generate a carbon-centered radical, which can then be trapped. While not a direct route for methylation, it demonstrates the utility of oxidative decarboxylation in amino acid chemistry.

A more direct pathway involves the oxidation of the starting L-cysteine derivative to an unstable α-keto acid. nih.gov This intermediate is central to many of the proposed strategies. The enzymatic decarboxylation of α-keto acids is a common biological event, often facilitated by cofactors like thiamine (B1217682) pyrophosphate (TPP). nih.gov In a synthetic setting, this α-keto acid can be trapped and subjected to the Cα-methylation protocols described previously (e.g., using methyltransferases or chemical enolate formation), followed by re-introduction of the amine functionality. This sequence effectively uses an oxidative step to set up the molecule for the key C-C bond formation. The degradation of some amino acids proceeds via α-ketobutyrate, which is then converted to propionyl-CoA through oxidative decarboxylation, a process catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDC). chiralen.com This highlights nature's use of oxidative decarboxylation to modify carbon skeletons, providing inspiration for synthetic strategies.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide access to enantiomerically pure compounds without the need for complex chiral auxiliaries or resolution steps. mdpi.com

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes, which utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, can catalyze the transfer of an amino group from an amine donor (like L-alanine or 2-propylamine) to a keto acceptor. nih.govmdpi.com

For the synthesis of this compound, a suitable keto-precursor, 2-keto-2-methyl-3-sulfanylpropanoic acid, would be required. The ω-TA enzyme facilitates the stereoselective amination of this substrate. The reaction mechanism follows a "ping-pong-bi-bi" kinetic model where the PLP cofactor is first converted to pyridoxamine (B1203002) phosphate (B84403) (PMP) by the amine donor, and then the amino group is transferred from PMP to the keto substrate, regenerating the PLP for the next catalytic cycle. mdpi.com

Different ω-transaminases exhibit different substrate specificities and stereoselectivities. For instance, ω-TAs from sources like Chromobacterium violaceum (CV-TAm) have been shown to be highly stereoselective in the amination of substituted ketones. nih.gov The choice of enzyme is critical for achieving high conversion and enantiomeric excess of the desired (R)- or (S)-enantiomer. nih.gov

Enzyme SourceAmine DonorSubstrate TypeKey FeatureReference
Chromobacterium violaceum2-propylamine2-methylcyclohexanoneComplete stereoselectivity at (1S)-amine position nih.gov
Various MicroorganismsL-alanine, etc.Ketones, AldehydesBroad substrate versatility nih.gov

This table presents examples of ω-transaminases and their applications in stereoselective amination reactions.

The keto-precursor required for the ω-transaminase reaction can be prepared using various synthetic methods, including radical thiol-ene coupling. This "click" reaction is highly efficient and proceeds via an anti-Markovnikov addition of a thiol to an alkene. frontiersin.org

The process involves the generation of a thiyl radical from a thiol, such as thioacetic acid, typically initiated by UV light in the presence of a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP). frontiersin.orgnih.gov This thiyl radical adds to an unsaturated precursor, for example, an α,β-unsaturated keto-ester. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the desired thioether product. frontiersin.org This method is valued for its high efficiency, regioselectivity, and compatibility with a wide range of functional groups. nih.gov

Advanced Chiral Synthesis and Stereocontrol Techniques

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acids. Asymmetric catalysis provides a powerful tool for establishing the desired stereochemistry at the α-carbon.

Asymmetric hydrogenation is a highly effective method for producing enantiopure compounds. nih.govnih.gov While catalysts based on precious metals like rhodium and ruthenium are common, there is growing interest in using more earth-abundant first-row transition metals, such as nickel. princeton.edu

Nickel-catalyzed asymmetric hydrogenation has been successfully applied to the reduction of α,β-unsaturated esters and, by extension, can be applied to α,β-unsaturated thioester precursors to generate the chiral center of this compound. princeton.edufigshare.com The synthesis of such α,β-unsaturated thioesters can be achieved through methods like the nickel-catalyzed thiocarbonylation of vinyl triflates. nih.gov

The catalytic system typically consists of a nickel salt (e.g., nickel halide or acetate) and a chiral bidentate phosphine (B1218219) ligand, such as Me-DuPhos. princeton.eduprinceton.edu The catalyst activates molecular hydrogen, which then adds across the carbon-carbon double bond in a stereocontrolled manner. figshare.com High-throughput experimentation has been instrumental in discovering and optimizing these nickel-based catalytic systems, leading to high activity and enantioselectivity. princeton.edu

Catalyst SystemSubstrateKey FeatureReference
Phosphine-Nickel Complexα,β-Unsaturated EstersHighly active and enantioselective princeton.edufigshare.com
Nickel acetate (B1210297)/R-BINAPα-Benzamidocinnamic Acid EstersEffective for synthesizing substituted phenylalanine researchgate.net

This table summarizes examples of nickel-catalyzed systems used in asymmetric hydrogenation.

Rhodium-Catalyzed Functionalization of Chiral Complexes

Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of complex amino acids. georgiasouthern.edu These catalysts are particularly effective in C-H activation and insertion reactions, enabling the construction of intricate molecular architectures. researchgate.netnih.gov A prominent strategy involves the rhodium(III)-catalyzed C-H activation and annulation of substrates, such as aryl hydroxamates, with chiral complexes bearing amino acid residues. rsc.org For instance, chiral Ni(II) complexes derived from simpler amino acids like glycine (B1666218) can be functionalized using rhodium catalysts to introduce new stereocenters and build up the desired α,α-disubstituted framework. researchgate.netrsc.org

The mechanism often involves the formation of a rhodium-carbene or a related reactive intermediate which then undergoes an enantioselective insertion or annulation reaction. nih.govnih.gov In the context of synthesizing this compound, a hypothetical approach could involve a rhodium-catalyzed cross-coupling or C-H functionalization of a suitable chiral precursor, such as a protected dehydroalanine (B155165) derivative complexed to a chiral ligand, to introduce the methyl group and subsequently the sulfanylmethyl group with high stereocontrol. The versatility of rhodium catalysts allows for a range of transformations that are crucial for assembling sterically congested quaternary carbons. researchgate.net

Strategies for Enhancing Enantiomeric Excess (ee)

Achieving a high enantiomeric excess (ee) is paramount in the synthesis of chiral amino acids for biological applications. The synthesis of α,α-disubstituted amino acids presents a considerable challenge in this regard due to the difficulty in controlling the stereochemical outcome at the sterically crowded α-carbon. researchgate.netnih.gov Several strategies have been developed to address this:

Asymmetric Catalysis : This is one of the most efficient methods for establishing stereocenters. researchgate.net Chiral catalysts, often based on transition metals like rhodium, ruthenium, or copper, in combination with chiral ligands, can create a chiral environment around the reacting substrate, favoring the formation of one enantiomer over the other. georgiasouthern.edursc.orgprismbiolab.com For example, the catalytic asymmetric addition of nucleophiles to α-iminoesters is a documented method for producing enantiomerically enriched α,α-disubstituted amino acids. rsc.org

Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the synthesis of various chiral α,α-disubstituted amino acids. nih.gov

Resolution of Racemates : Synthetic methods that produce a racemic mixture (an equal mixture of both enantiomers) can be followed by a resolution step. libretexts.org This can be achieved by forming diastereomeric salts with a pure chiral resolving agent, such as a chiral acid or base. The resulting diastereomers have different physical properties and can be separated by crystallization or chromatography. libretexts.org

Recent advances focus on synergistic catalysis and photoredox catalysis to improve enantioselectivity in these challenging syntheses. researchgate.netnih.gov

Mitigation of Racemization during Synthetic Transformations

Racemization, the conversion of an enantiomerically pure compound into a racemic mixture, is a significant side reaction that can compromise the stereochemical integrity of the final product. This is particularly problematic during peptide synthesis or when activating the carboxylic acid group of an amino acid. highfine.compeptide.com The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be re-protonated from either face, resulting in loss of stereochemical information. highfine.comnih.gov

Cysteine and its derivatives are known to be particularly prone to racemization. peptide.comnih.gov Several methods are employed to mitigate this issue:

Use of Additives : Coupling reagents are often used in conjunction with additives that can suppress racemization. Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). highfine.com These additives react with the activated amino acid to form an active ester that is more resistant to racemization than the initial activated species.

Controlling Base Strength : The choice and amount of base used during the coupling step are critical. Sterically hindered, non-nucleophilic bases are preferred to minimize proton abstraction from the α-carbon. highfine.com

Protecting Group Choice : Certain protecting groups can influence the rate of racemization. For instance, the use of a 2,4-dinitrophenylsulfenyl (DNPBS) protecting group for the amine has been shown to greatly decrease α-carbon racemization compared to the standard Fmoc group. nih.gov

Protecting Group Chemistry in Targeted Synthesis

The synthesis of this compound requires a carefully orchestrated protecting group strategy to mask the reactive amino, thiol, and carboxylic acid functionalities, allowing for selective reactions to occur at other parts of the molecule. rsc.orgresearchgate.net

Thiol Group Protection (e.g., Trityl, Acetyl, P-methoxybenzyl)

Key thiol protecting groups include:

Trityl (Trt) : The triphenylmethyl (Trityl) group is a bulky protecting group that provides excellent protection for the thiol moiety. It is introduced via reaction with trityl chloride. The Trt group is acid-labile and is typically removed with TFA, often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to prevent side reactions. rsc.orgbachem.com It is widely used in Fmoc-based solid-phase peptide synthesis (SPPS). bachem.com

Acetamidomethyl (Acm) : While "acetyl" itself is less common for thiol protection due to potential lability, the related Acetamidomethyl (Acm) group is a stable and versatile protecting group. It is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc removal. bachem.com Cleavage of the Acm group is typically achieved with reagents like mercury(II) acetate or iodine. bachem.com

p-Methoxybenzyl (Mbm or PMB) : The para-methoxybenzyl group is another acid-labile protecting group. It is more stable to acid than the Trt group but can still be removed under strong acid conditions like HF or TFMSA, making it suitable for Boc-based strategies. rsc.orgbachem.com

Table 2: Common Thiol Protecting Groups

Protecting Group Abbreviation Key Features Typical Cleavage Condition
Trityl Trt Acid-labile, bulky. Common in Fmoc/tBu strategy. rsc.orgbachem.com TFA, often with scavengers (e.g., TIS).
Acetamidomethyl Acm Stable to both acid (TFA) and base (piperidine). bachem.com Mercury(II) acetate or Iodine.
p-Methoxybenzyl Mbm or PMB Acid-labile, more stable than Trt. Used in Boc/Bzl strategy. rsc.orgbachem.com Strong acid (e.g., HF, TFMSA).

Carboxylic Acid Protection

The carboxylic acid group must be protected to prevent it from reacting with nucleophiles or acting as an acid in base-catalyzed reactions. youtube.com The most common strategy for protecting carboxylic acids is to convert them into esters. libretexts.orgyoutube.com

Methyl or Ethyl Esters : These simple esters are formed via Fischer esterification. They are generally stable but require relatively harsh conditions for removal (saponification with aqueous base or strong acid hydrolysis), which might not be compatible with other sensitive functional groups. libretexts.org

Benzyl (Bn) Esters : Benzyl esters are widely used because they can be cleaved under mild, neutral conditions via catalytic hydrogenolysis, in addition to acid- or base-catalyzed hydrolysis. libretexts.org This makes them orthogonal to many acid-labile (Boc, Trt) and base-labile (Fmoc) groups.

tert-Butyl (tBu) Esters : These esters are readily formed and are cleaved under acidic conditions (e.g., TFA), identical to those used for removing Boc groups. libretexts.org This is a common strategy in Fmoc-based synthesis, where the side-chain and C-terminal protecting groups can be removed simultaneously with the final cleavage from the resin.

Solid-Phase Resins : In solid-phase synthesis, the carboxylic acid is often anchored to a polymer support, such as a 2-chlorotrityl chloride (2-CTC) resin. nih.gov This not only protects the carboxyl group but also facilitates purification by simple filtration. The final compound is cleaved from the resin at the end of the synthesis. nih.gov

Synthesis Optimization and Scalability Considerations

The efficient and scalable synthesis of this compound, commonly known as D-penicillamine, is a critical aspect of its industrial production. Research and development efforts have focused on optimizing synthetic routes to improve yield, purity, and cost-effectiveness, while also considering safety and environmental impact.

Comparative Analysis of Synthetic Yields and Purity

Various synthetic methodologies have been developed for the production of this compound, each with distinct advantages and disadvantages concerning yield and purity. The primary approaches include semi-synthetic methods starting from penicillin, and fully synthetic routes.

One prominent fully synthetic approach is the Asinger reaction, which is utilized for industrial-scale production. chemicalbook.comresearchgate.net This process involves the reaction of isobutyraldehyde (B47883), sulfur, and ammonia to produce an intermediate, 2-isopropyl-5,5-dimethyl-3-thiazoline, in yields of approximately 80%. chemicalbook.com

Another scalable method begins with commercially available ethyl isocyanoacetate and acetone (B3395972). rsc.org This four-step synthesis is noted for its high efficiency and excellent yields, producing racemic D,L-penicillamine which then undergoes chiral resolution to obtain the desired D-enantiomer in good yields. rsc.org A key advantage of this protocol is the avoidance of chromatographic purification, which is often a bottleneck in large-scale synthesis. rsc.org

A patented process provides a novel route starting from D-Camphoric acid and glycine methyl ester hydrochloride, highlighting a cost-effective manufacturing approach. nih.gov Additionally, a method starting from benzylpenicilloic acid has been reported to yield D-penicillamine at 71.8%. prepchem.com Furthermore, a diastereoselective synthesis has demonstrated yields ranging from 61% to 72%. scielo.br

The semi-synthetic route, which involves the degradation of penicillins, has also been a significant source of D-penicillamine. chemicalbook.com Improvements in this method have made it a viable industrial process. Purification of the product from this route can be achieved by converting it into the hydrogen chloride of D-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, also known as the "D-penicillamine-acetone adduct". chemicalbook.com

Synthetic RouteKey Starting MaterialsReported YieldNotes on Purity/Purification
Asinger ProcessIsobutyraldehyde, Sulfur, Ammoniaca. 80% (for intermediate)Intermediate purified by rectification. chemicalbook.com
Ethyl Isocyanoacetate RouteEthyl isocyanoacetate, AcetoneGood to excellent yieldsDoes not require chromatographic purification. rsc.org
From Benzylpenicilloic AcidBenzylpenicilloic acid, m-Anisidine71.8%Data not available.
Diastereoselective SynthesisD-penicillamine, Succindialdehyde61-72%Purity assessed by TLC and NMR analysis. scielo.br
From Penicillin DegradationPenicillinsData not availablePurification via the D-penicillamine-acetone adduct. chemicalbook.com
From D-Camphoric AcidD-Camphoric acid, Glycine methyl ester hydrochlorideData not availableDescribed as a cost-effective process. nih.gov

Approaches for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates the selection of routes that are not only high-yielding but also safe, economically viable, and environmentally sustainable.

The Asinger process represents a well-established industrial method for producing fully synthetic D-penicillamine. chemicalbook.com Its reliance on readily available and inexpensive starting materials like isobutyraldehyde makes it economically attractive for large-scale manufacturing. chemicalbook.com The process involves the azeotropic removal of water, and the purification of the resulting 3-thiazoline intermediate is achieved through rectification, a standard industrial distillation technique. chemicalbook.com

A more recent and highly scalable synthetic route utilizes ethyl isocyanoacetate . rsc.org The notable features of this method that make it suitable for industrial application include the use of inexpensive starting materials, high efficiency, and excellent yields. rsc.org Critically, it avoids hazardous reagents such as heavy metals and toxic cyanide, and circumvents the need for chromatographic purification, which can be costly and time-consuming at an industrial scale. rsc.org The process is also described as odorless, which is a significant consideration for large-scale chemical manufacturing. rsc.org

The semi-synthetic production from penicillins has also been a cornerstone of industrial supply. chemicalbook.com This method leverages the existing infrastructure for penicillin production. Significant improvements in the degradation process have enhanced its efficiency for industrial application. chemicalbook.com

The patented method starting from D-Camphoric acid is explicitly described as a "feasible and cost effective process for the manufacture of d – penicillamine (B1679230)," indicating its design for industrial application. nih.gov

Industrial Production ApproachKey Advantages for ScalabilityReported Starting Materials
Asinger ProcessIndustrially established, uses inexpensive starting materials, standard purification techniques. chemicalbook.comresearchgate.netIsobutyraldehyde, Sulfur, Ammonia chemicalbook.com
Ethyl Isocyanoacetate RouteHigh efficiency, excellent yields, inexpensive starting materials, avoids chromatography and hazardous reagents, odorless. rsc.orgEthyl isocyanoacetate, Acetone rsc.org
Semi-synthesis from PenicillinsUtilizes existing penicillin infrastructure, improved degradation processes. chemicalbook.comPenicillins chemicalbook.com
D-Camphoric Acid RouteDescribed as feasible and cost-effective for manufacturing. nih.govD-Camphoric acid, Glycine methyl ester hydrochloride nih.gov

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to the unambiguous identification and structural elucidation of 2-Amino-2-methyl-3-sulfanylpropanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon framework and proton environments of this compound. Due to the limited availability of direct experimental spectra, the following data are based on established chemical shift predictions and analysis of analogous structures. hmdb.canih.govdocbrown.infodocbrown.info

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the methylene (B1212753) group adjacent to the sulfur atom, the amino group, and the carboxylic acid proton. The protons of the amino group are often exchangeable with the solvent and may appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₃ ~1.5 Singlet
-CH₂-SH ~2.8 - 3.2 Singlet
-NH₂ Broad singlet Exchangeable

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Four distinct carbon signals are anticipated, corresponding to the carboxylic acid carbon, the quaternary alpha-carbon, the methylene carbon, and the methyl carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carboxylic carbon appearing furthest downfield. nih.govdocbrown.infocompoundchem.comorganicchemistrydata.orglibretexts.orgwisc.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
-COOH ~175 - 180
Cα-NH₂ ~55 - 60
-CH₂-SH ~25 - 30

FTIR spectroscopy is employed to identify the functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum would be expected to show absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the S-H stretch of the thiol. fishersci.ca

Interactive Data Table: Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Description
O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching vibration
N-H (Amine) 3400 - 3250 Stretching vibration
C-H (Alkyl) 2960 - 2850 Stretching vibration
C=O (Carbonyl) 1760 - 1690 Stretching vibration
N-H (Amine) 1650 - 1580 Bending vibration

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carboxylic acid and thiol groups. These functional groups typically exhibit weak absorptions in the far UV region and are not expected to show significant absorption in the near UV-Vis range (200-800 nm). ucl.ac.uknih.govnih.govresearchgate.net Any observed absorbance would likely be due to n→π* transitions of the carbonyl group, which are generally of low intensity.

Interactive Data Table: Predicted UV-Vis Absorption

Chromophore Predicted λmax (nm) Transition

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular weight of the compound is 135.19 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be observed, along with fragment ions resulting from the cleavage of specific bonds. Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the Cα-Cβ bond. compoundchem.comorganicchemistrydata.orgresearchgate.netsuprabank.orgmedchemexpress.com

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for the analysis of amino acids in complex mixtures. organicchemistrydata.orgsuprabank.orgmedchemexpress.com Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry offers higher resolution and sensitivity.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M]⁺ 135 Molecular Ion
[M-COOH]⁺ 90 Loss of the carboxyl group

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in polarizability. For this compound, characteristic Raman shifts would be expected for the S-H and C-S bonds, which often give strong signals in Raman spectra. The symmetric stretching of the C-C backbone and the deformations of the methyl and methylene groups would also be observable.

Interactive Data Table: Predicted Raman Shifts

Vibrational Mode Predicted Raman Shift (cm⁻¹)
S-H Stretch ~2570
C-S Stretch ~600 - 700
C-C Stretch ~800 - 1000

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS can provide the binding energies of the core-level electrons of carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and sulfur (S 2p). These binding energies are sensitive to the local chemical environment of each atom. docbrown.infodiva-portal.orgrsc.orgfishersci.comresearchgate.netrsc.orgwhiterose.ac.uk

Interactive Data Table: Predicted XPS Binding Energies

Element (Core Level) Functional Group Predicted Binding Energy (eV)
C 1s -C H₃, -C H₂- ~285.0
C 1s C α-NH₂ ~286.0
C 1s -C OOH ~288.5
O 1s C=O ~532.0
O 1s -O H ~533.5
N 1s -NH₂ ~400.0

Chromatographic Techniques for Purity and Enantiomeric Analysis

Chromatographic methods are paramount for the separation and analysis of complex mixtures. In the context of this compound, High-Performance Liquid Chromatography (HPLC) is a principal technique for determining purity, while Chiral Gas Chromatography (GC) is specifically employed for the resolution of its enantiomers.

HPLC is a cornerstone technique for assessing the purity of this compound. Due to the compound's lack of a strong chromophore, direct UV detection is challenging. Therefore, pre-column derivatization is a common and effective strategy to enhance detectability.

Derivatization and Detection: A widely used method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as N-acetylcysteine, to form highly fluorescent isoindole derivatives. researchgate.net This allows for sensitive detection using a fluorescence detector (FLD). The reaction is rapid and specific for primary amines, making it suitable for the amino group in this compound.

Chromatographic Conditions: The separation is typically achieved on a reversed-phase C18 column. A gradient elution is often employed to ensure the effective separation of the derivatized analyte from impurities and excess derivatizing reagents. The mobile phase commonly consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to control the retention and peak shape. researchgate.netsielc.com

Data Interpretation: The purity of the sample is determined by comparing the peak area of the main compound with the total area of all peaks in the chromatogram. The presence of any additional peaks would indicate impurities. Method validation, including linearity, accuracy, and precision, is crucial for quantitative analysis. researchgate.net

Interactive Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Derivatized this compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate (B84403) Buffer (e.g., 20 mM, pH 7.0)
Mobile Phase B Acetonitrile/Methanol
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Detection Fluorescence (λex = 340 nm, λem = 450 nm)
Derivatization Pre-column with o-phthalaldehyde (OPA)/N-acetylcysteine

The enantiomeric analysis of this compound is critical as the biological activity of chiral molecules often resides in a single enantiomer. Chiral GC is a powerful technique for this purpose, but it necessitates derivatization to increase the volatility of the amino acid. sigmaaldrich.com

Derivatization for Volatility: A two-step derivatization process is typically required. sigmaaldrich.comnih.gov

Esterification: The carboxyl group is converted to an ester, for example, a methyl or isopropyl ester, by reaction with the corresponding alcohol in the presence of an acid catalyst like HCl. sigmaaldrich.com

Acylation: The amino and sulfhydryl groups are acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This step blocks the polar N-H and S-H bonds, rendering the molecule sufficiently volatile for GC analysis. sigmaaldrich.comnih.gov

Chiral Separation: The derivatized enantiomers are separated on a chiral stationary phase (CSP). A common choice for amino acid enantiomers is a cyclodextrin-based column or a column coated with a chiral selector like Chirasil-L-Val. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The resolution of enantiomers can often be enhanced by operating at lower analysis temperatures. sigmaaldrich.com

Data Interpretation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram. The use of a mass spectrometer (MS) as a detector (GC-MS) can provide structural confirmation of the eluted peaks. nih.gov

Interactive Table 2: Representative Chiral GC Method Parameters for Enantiomeric Analysis of Derivatized this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., Chirasil-L-Val, 25 m x 0.25 mm)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Initial Temp: 100 °C, hold 2 min
Ramp: 5 °C/min to 200 °C, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization 1. Esterification (e.g., Methanolic HCl)
2. Acylation (e.g., Trifluoroacetic Anhydride)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula, C₄H₉NO₂S, to confirm its elemental composition and purity.

The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the constituent elements.

Molecular Formula: C₄H₉NO₂S

Molar Mass: 135.18 g/mol

Theoretical Composition:

Carbon (C): (4 * 12.011 / 135.18) * 100% = 35.54%

Hydrogen (H): (9 * 1.008 / 135.18) * 100% = 6.71%

Nitrogen (N): (1 * 14.007 / 135.18) * 100% = 10.36%

Oxygen (O): (2 * 15.999 / 135.18) * 100% = 23.67%

Sulfur (S): (1 * 32.06 / 135.18) * 100% = 23.72%

Experimental values that closely match these theoretical percentages provide strong evidence for the identity and purity of the synthesized compound.

Interactive Table 3: Elemental Composition of this compound (C₄H₉NO₂S)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011448.04435.54
HydrogenH1.00899.0726.71
NitrogenN14.007114.00710.36
OxygenO15.999231.99823.67
SulfurS32.06132.0623.72
Total 135.181 100.00

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Thiol Group (-SH)

The thiol group is central to many of the characteristic reactions of penicillamine (B1679230). mdpi.comchemicalbook.com Its reactivity is influenced by the steric hindrance provided by the adjacent gem-dimethyl groups, which also makes penicillamine resistant to certain enzymatic degradation pathways. mdpi.comnih.gov

Oxidation Reactions Leading to Disulfide Bonds

The thiol group of penicillamine is readily oxidized to form disulfide bonds (-S-S-). libretexts.org This oxidation can occur with various oxidizing agents, such as iodine, leading to the formation of penicillamine disulfide. chemicalbook.com In biological systems, this transformation happens rapidly, and penicillamine can form both symmetrical disulfides (penicillamine-penicillamine disulfide) and mixed disulfides with other thiols like cysteine. drugbank.comnih.gov The formation of penicillamine-cysteine disulfide is notably more soluble than cystine, a key aspect of its use in cystinuria. wikipedia.orgdrugbank.com

The oxidation process in plasma is complex and appears to be catalyzed by trace metals, particularly copper (Cu²⁺), which are loosely bound to albumin. nih.gov Studies have shown that the rate of penicillamine oxidation correlates with the concentration of albumin-associated copper. nih.gov This catalytic activity contributes significantly to the disappearance of the free thiol form of penicillamine in plasma. nih.gov

Reactant Oxidizing Agent/Condition Product Significance
D-PenicillamineIodine (I₂)Penicillamine DisulfideQualitative identification of penicillamine. chemicalbook.com
D-PenicillaminePlasma (in vitro)Low molecular weight disulfides, D-penicillamine:protein conjugateRapid transformation in biological systems. nih.gov
D-PenicillamineCysteinePenicillamine-cysteine disulfideFormation of a more soluble disulfide, relevant in cystinuria treatment. drugbank.com

Reduction Reactions

The disulfide bond in penicillamine disulfide can be reduced back to the free thiol form, although this process is notably more difficult compared to other disulfides like captopril (B1668294) disulfide. nih.gov Strong chemical reducing agents like tributyl phosphine (B1218219) are ineffective in reducing penicillamine disulfide. nih.gov However, some thiol-containing compounds can achieve partial reduction. For instance, glutathione (B108866), dithioerythritol, and cysteine have been shown to reduce penicillamine disulfide, with glutathione being the most effective among them. nih.gov The reduction of the mixed disulfide, penicillamine-cysteine disulfide, by glutathione occurs more readily than that of penicillamine disulfide. nih.gov

Enzyme-mediated reduction also occurs, but to a lesser extent than for other disulfides. In rat blood cell cytosol, only a small percentage of the reduction of penicillamine disulfide is enzyme-mediated. nih.gov The steric hindrance from the β,β-dimethyl groups on penicillamine is thought to contribute to the increased resistance of its disulfide bond to cleavage. nih.govnih.gov

Disulfide Reducing Agent % Reduction Note
Penicillamine DisulfideTributyl phosphine (200 mM)Not detectable nih.gov
Penicillamine DisulfideGlutathione (25 mM)15% nih.gov
Penicillamine DisulfideDithioerythritol (25 mM)8% nih.gov
Penicillamine DisulfideCysteine (25 mM)5.1% nih.gov
Penicillamine-cysteine disulfideGlutathione6-fold higher than for penicillamine disulfide nih.gov

Nucleophilic Substitution Reactions

The thiol group of penicillamine, particularly in its deprotonated thiolate form (-S⁻), is a potent nucleophile. libretexts.orgyoutube.com This nucleophilicity allows it to participate in various substitution reactions. For instance, thiolates can react with alkyl halides in Sₙ2 reactions to form sulfides. libretexts.orglibretexts.org The reactivity of the thiol group is also exploited in derivatization techniques for analytical purposes. Reagents like N-(1-pyrenyl)maleimide (NPM) and 5-dimethylaminonaphthaline-1-sulfonylaziridine react selectively with the thiol group, allowing for sensitive detection via high-performance liquid chromatography (HPLC). nih.govnih.gov

Reactivity of the Amino Group (-NH₂)

The amino group of penicillamine imparts basic properties and allows it to undergo reactions typical of primary amines. mdpi.com It can react with aldehydes and ketones to form thiazolidine (B150603) derivatives. chemicalbook.comingentaconnect.com For example, the reaction with acetone (B3395972) yields D-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, a compound also known as the "D-penicillamine-acetone adduct." chemicalbook.com Similarly, reaction with benzaldehyde (B42025) produces 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. ingentaconnect.com The amino group is also responsible for the characteristic blue-violet color produced in the ninhydrin (B49086) reaction, a common test for amino acids. chemicalbook.comsu.ac.th

Reactivity of the Carboxylic Acid Group (-COOH)

The carboxylic acid group provides the acidic character to the penicillamine molecule. mdpi.com Like other carboxylic acids, it can be converted into various derivatives through nucleophilic acyl substitution reactions. libretexts.org A key reaction is esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. libretexts.orggoogle.com For example, penicillamine can be converted to its methyl or ethyl esters by reacting with the corresponding alcohol. google.com These esters can be useful as intermediates in chemical syntheses. google.com The carboxylic acid can also be converted to an acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.org

Mechanisms of Chemical Transformations and Derivatization

The chemical transformations of penicillamine are governed by the specific reactivity of its functional groups.

Disulfide Interchange: A key mechanism for penicillamine is thiol-disulfide interchange. This involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate. drugbank.com This is the principle behind its action in cystinuria, where it breaks down the less soluble cystine into the more soluble penicillamine-cysteine mixed disulfide. drugbank.com

Chelation: The thiol and amino groups are primary sites for chelation of heavy metal ions. chemicalbook.com For instance, in the treatment of Wilson's disease, two molecules of penicillamine are believed to combine with one atom of copper, facilitating its excretion. drugbank.com

Derivatization for Analysis: Analytical methods often rely on the nucleophilic nature of the thiol group. Derivatizing agents like N-(1-pyrenyl)maleimide (NPM) contain an electrophilic double bond that readily undergoes a Michael addition reaction with the thiolate anion of penicillamine. nih.gov This forms a stable, fluorescent adduct that can be easily quantified.

Thiazolidine Ring Formation: The reaction of the amino and thiol groups with aldehydes or ketones proceeds via the formation of a five-membered thiazolidine ring. researchgate.net This involves the initial formation of an imine or iminium ion from the reaction of the amino group and the carbonyl compound, followed by an intramolecular nucleophilic attack by the thiol group on the imine carbon. chemicalbook.com

Esterification: The Fischer esterification mechanism involves the acid-catalyzed protonation of the carbonyl oxygen of the carboxylic acid group, which enhances its electrophilicity. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. libretexts.org

Biochemical Roles and Biological System Interactions

Context within Sulfur Amino Acid Biochemistry and Metabolism

2-Amino-2-methyl-3-sulfanylpropanoic acid, also known as S-methyl-L-cysteine in its common isomeric form, occupies a notable position within the intricate network of sulfur amino acid metabolism. Its biochemical significance is primarily understood through its relationship with the metabolic pathways of cysteine and methionine.

The metabolism of this compound is intrinsically linked to the central sulfur-containing amino acids, cysteine and methionine. kegg.jp In many biological systems, particularly in plants and bacteria, the biosynthesis of S-methylcysteine is a deviation from the primary pathway of cysteine synthesis. kegg.jp The formation of cysteine typically involves the transfer of a sulfide (B99878) group to a serine backbone. youtube.com However, under certain conditions, a methylthiol group can be utilized instead, leading to the synthesis of S-methylcysteine.

The transsulfuration pathway, which in animals facilitates the conversion of methionine to cysteine via homocysteine, provides the necessary sulfur-containing intermediates. youtube.com While not a direct intermediate in this canonical pathway, the synthesis of S-methylcysteine represents a related metabolic route. In some organisms, methionine can be catabolized to produce methanethiol (B179389), which then serves as a precursor for S-methylcysteine synthesis. nih.gov This positions this compound as a product of a metabolic side-pathway that utilizes components from both cysteine and methionine metabolism. kegg.jpnih.gov

Research has elucidated the role of this compound as a precursor in the biosynthesis of other endogenous molecules. Studies in various organisms, including the common bean (Phaseolus vulgaris), have demonstrated that serine and methionine are the primary precursors for the de novo synthesis of free S-methylcysteine. nih.gov This process involves the condensation of O-acetylserine and methanethiol, a reaction catalyzed by the enzyme β-substituted alanine (B10760859) synthase. nih.gov

Furthermore, S-methylcysteine can be a precursor to its oxidized form, S-methylcysteine sulfoxide (B87167) (methiin), a compound found in plants like onions and garlic. wikipedia.orgacs.org This sulfoxide derivative is noted for its biological activities, including antioxidant properties. nih.govuwa.edu.autandfonline.comresearchgate.netnih.gov The metabolism of S-methyl-L-cysteine in rats has been shown to produce several metabolites, including methylsulphinylacetic acid and N-acetyl-S-methyl-l-cysteine S-oxide, which are excreted in the urine. nih.gov This indicates that once formed, this compound can enter various metabolic fates, serving as a precursor for a range of sulfur-containing organic compounds. nih.gov

Interactive Data Table: Enzymes and Precursors in S-Methylcysteine Biosynthesis

Enzyme/PrecursorRole in S-Methylcysteine BiosynthesisOrganism/System Studied
Serine Primary precursor, provides the amino acid backbone. nih.govCommon bean (Phaseolus vulgaris) nih.gov
Methionine Source of the methylthiol group. nih.govCommon bean (Phaseolus vulgaris) nih.gov
O-acetylserine Intermediate that condenses with methanethiol. nih.govnih.govCommon bean (Phaseolus vulgaris), Entamoeba histolytica nih.govnih.gov
Methanethiol Direct donor of the methylthiol group. nih.govnih.govCommon bean (Phaseolus vulgaris), Entamoeba histolytica nih.govnih.gov
Cysteine Synthase (O-acetylserine (thiol) lyase) Catalyzes the synthesis of S-methylcysteine from O-acetylserine and methanethiol. nih.govcapes.gov.brPlants, Entamoeba histolytica nih.govcapes.gov.br
β-substituted alanine synthase Catalyzes the formation of S-methylcysteine in vitro. nih.govCommon bean (Phaseolus vulgaris) nih.gov

Investigations into Cellular Redox Homeostasis

The thiol group in this compound makes it a molecule of interest in the study of cellular redox homeostasis, the balance between oxidants and antioxidants that is crucial for cell viability and function. nih.gov

S-methylcysteine has demonstrated notable antioxidant properties in various studies. nih.govtandfonline.comresearchgate.netnih.govmedchemexpress.comnih.gov Its mechanism of action is believed to involve multiple strategies. As a sulfur-containing amino acid, it can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The thiol group is a key functional feature that can participate in redox reactions. nih.gov

Furthermore, S-methylcysteine can enhance the endogenous antioxidant defense system. nih.gov Studies have shown that its administration can lead to an increase in the levels and activities of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.govnih.govnih.gov It also supports the levels of glutathione (GSH), a major intracellular antioxidant. nih.gov In one study, S-methyl-L-cysteine was shown to act as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). medchemexpress.com

In the context of cellular responses to oxidative stress, this compound has been shown to play a protective role. nih.govnih.gov By bolstering the antioxidant capacity of cells, it helps to mitigate the damaging effects of oxidative insults. nih.gov For instance, in studies involving high fructose-induced metabolic stress in rats, oral administration of S-methylcysteine was effective in attenuating oxidative stress, as indicated by reduced levels of malondialdehyde (a marker of lipid peroxidation) and increased activities of antioxidant enzymes. nih.govnih.gov

The compound's ability to support the glutathione system is particularly significant. nih.gov Glutathione is essential for detoxifying a wide range of electrophilic compounds and for quenching free radicals. nih.gov By contributing to the maintenance of the GSH pool, this compound aids in preserving cellular redox balance and protecting cellular components from oxidative damage. nih.gov

Studies on Metal Ion Chelation and Detoxification

The presence of both a carboxyl and a thiol group in the structure of this compound suggests its potential to act as a chelating agent, binding to metal ions and potentially influencing their bioavailability and toxicity. wikipedia.orgnih.gov

Research has confirmed the chelating tendency of S-methylcysteine. nih.gov The ability of amino acids and their derivatives to form complexes with metal ions is a well-established mechanism for metal detoxification in biological systems. nih.govaltmedrev.commdpi.com The sulfur atom in the thiol group, along with the nitrogen and oxygen atoms of the amino and carboxyl groups, can act as donor atoms for coordination with metal cations. wikipedia.org

A specific study using paper electrophoresis determined the stability constants of binary and mixed-ligand complexes of S-methylcysteine with Fe(III) and Cr(III). nih.gov The formation of stable complexes with these metal ions indicates a significant chelating ability. nih.gov Such chelation can reduce the concentration of free metal ions, thereby mitigating their potential to participate in harmful redox reactions that generate oxidative stress. nih.gov While cysteine itself is a known metal chelator, the methylation of the thiol group in this compound modifies its chelating properties, leading to different stability constants and potentially different specificities for various metal ions. nih.govnih.govresearchgate.netrsc.org

Interactive Data Table: Metal Chelation Studies of S-Methylcysteine

Metal IonStudy TypeKey Findings
Fe(III) Paper Electrophoresis nih.govFormation of a stable binary complex with S-methylcysteine. Also forms a mixed-ligand complex with cysteine. The logarithm of the stability constant for the Fe(III)-methylcysteine-cysteine mixed complex was found to be 6.00 ± 0.07. nih.gov
Cr(III) Paper Electrophoresis nih.govFormation of a stable binary complex with S-methylcysteine. Also forms a mixed-ligand complex with cysteine. The logarithm of the stability constant for the Cr(III)-methylcysteine-cysteine mixed complex was found to be 5.05 ± 0.15. nih.gov

Ligand Properties for Heavy and Transition Metal Ions

The thiol (-SH) group present in this compound confers upon it the ability to act as a potent ligand for various heavy and transition metal ions. This property is analogous to that of the well-studied chelating agent, D-penicillamine, which is also a dimethylated cysteine derivative. mdpi.comresearchgate.net Chelating agents form stable complexes with metal ions, a mechanism that is fundamental to their therapeutic and research applications. nih.gov

The primary interaction involves the formation of coordination bonds between the sulfur atom of the thiol group and the metal ion. The presence of the amino and carboxyl groups can also contribute to the stability of the resulting metal complex. Research on D-penicillamine has extensively documented its ability to chelate heavy metals such as copper, lead, and mercury, forming soluble complexes that can be readily excreted from the body. mdpi.comnih.govnih.govmedlink.com This chelating action is the basis for its clinical use in conditions like Wilson's disease, a genetic disorder characterized by copper accumulation. mdpi.commedlink.com Given the structural similarity, this compound is anticipated to exhibit a comparable affinity for these metal ions.

The chelation process can also generate reactive oxygen species (ROS). For instance, the interaction of D-penicillamine with copper has been shown to produce hydrogen peroxide (H₂O₂), which can have cytotoxic effects. nih.gov This suggests that the metal-binding properties of thiol-containing amino acid analogues can have complex biological consequences beyond simple metal sequestration.

CompoundKey Structural FeatureKnown Chelated MetalsPrimary Mechanism of Action
This compoundThiol (-SH) group, α-methyl group(Predicted) Copper, Lead, MercuryFormation of stable, excretable metal complexes
D-PenicillamineThiol (-SH) group, β,β-dimethyl groupsCopper, Lead, Mercury, Cadmium, Nickel mdpi.comnih.govFormation of soluble metal chelates, facilitating renal excretion nih.gov

Research on Enzyme Reactivation through Chelation

The capacity of chelating agents to bind and remove metal ions can be harnessed to reactivate enzymes that have been inhibited by heavy metals. Many enzymes rely on specific metal cofactors for their activity, but the presence of inhibitory heavy metals can disrupt their function by displacing these essential cofactors or by binding to critical amino acid residues, such as cysteine.

By forming a more stable complex with the inhibitory metal ion, a chelating agent can effectively remove it from the enzyme's active site, potentially restoring its catalytic function. While direct studies on this compound for this specific purpose are not extensively documented, the principle is well-established with analogous compounds like D-penicillamine. researchgate.net For example, D-penicillamine's use in heavy metal intoxication is a practical application of this principle, where the removal of the toxic metal can alleviate its detrimental effects on various enzymatic systems throughout the body. researchgate.netmedlink.com The efficacy of such a process depends on the relative binding affinities of the enzyme and the chelator for the specific metal ion.

Enzyme Interactions and Inhibition Research

Utility as Building Blocks for Peptidomimetics and Enzyme Inhibitors

The incorporation of unnatural amino acids into peptide structures is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. nih.gov this compound, as an α-methylated amino acid, is a valuable building block in this field. enamine.netnih.gov

The presence of the methyl group on the α-carbon introduces significant conformational constraints, which can stabilize specific secondary structures like helices in the resulting peptide. nih.gov This structural stabilization can lead to improved binding affinity for biological targets. Furthermore, α-methylation renders the peptide bond more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic. enamine.netnih.gov

These properties make α-methylated amino acids, including this compound, attractive for the development of enzyme inhibitors. By designing peptides that mimic the substrate of a target enzyme and incorporating these modified amino acids, it is possible to create potent and stable inhibitors. acs.org The thiol group of this compound can also be exploited for its ability to interact with metal cofactors in the active sites of metalloenzymes.

ModificationEffect on Peptide StructureConsequence for Peptidomimetic Function
α-MethylationIncreased conformational rigidity, stabilization of helical structures nih.govEnhanced binding affinity, increased resistance to proteolysis enamine.netnih.gov
Thiol Side ChainPotential for metal chelation and disulfide bond formationTargeting of metalloenzymes, introduction of structural constraints

Research on Substrate Analogues and Their Enzymatic Processing

Substrate analogues are molecules that are structurally similar to the natural substrate of an enzyme and can be used to study the enzyme's mechanism, specificity, and kinetics. The structural modifications of these analogues can provide insights into the binding requirements of the active site.

While specific studies on the use of this compound as a substrate analogue are not widely reported, research on similar α-methylated amino acids suggests its potential in this area. For example, the enzymatic synthesis of S-methylcysteine has been studied in plant extracts, indicating that enzymes can process modified cysteine derivatives. capes.gov.bracs.org The introduction of a methyl group at the α-carbon, as in this compound, would likely alter its interaction with enzymes that normally process cysteine. This could make it a poor substrate or even an inhibitor, providing valuable information about the steric and electronic requirements of the enzyme's active site. For instance, studies on α-methylselenocysteine, a selenium-containing analogue, have shown that the α-methylation prevents certain enzymatic reactions, highlighting the impact of this modification on enzymatic processing. researchgate.netnih.govnih.gov

Exploration of Potential as Signaling Molecules

Involvement in Hydrogen Sulfide (H₂S) Signaling Pathways

Hydrogen sulfide (H₂S) is now recognized as a gasotransmitter, a signaling molecule involved in a wide range of physiological processes. nih.govnih.gov Endogenous H₂S is primarily produced from the amino acid L-cysteine by the enzymes cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.govresearchgate.net

Given that this compound is a structural analogue of cysteine, it is plausible that it could interact with the H₂S signaling pathway. This interaction could occur in several ways. The compound might serve as a substrate for H₂S-producing enzymes, potentially leading to the generation of H₂S or a related sulfur-containing signaling molecule. Alternatively, it could act as an inhibitor or modulator of these enzymes, thereby affecting the endogenous levels of H₂S. nih.gov

Research has shown that various cysteine analogues and sulfur-containing compounds can influence H₂S levels and signaling. nih.govnih.govmdpi.com The α-methylation of this compound would likely alter its recognition and processing by CBS and CSE compared to L-cysteine. nih.gov Further investigation is needed to elucidate the precise role, if any, of this compound in H₂S signaling pathways.

Research on Neuromodulatory Functions

While direct research into the neuromodulatory functions of this compound is not extensively documented in publicly available scientific literature, its structural characteristics suggest potential interactions within the nervous system. The presence of both an alpha-methyl group and a sulfur-containing side chain points toward possible, yet unconfirmed, roles as a neuromodulator.

The introduction of an alpha-methyl group to an amino acid can significantly alter its biological activity. enamine.net This modification can enhance metabolic stability by protecting against enzymatic degradation, thereby prolonging its potential effects in the synaptic cleft. enamine.net Furthermore, alpha-methylation can influence the conformational flexibility of the molecule, potentially leading to more specific binding to receptors or transporters. enamine.net Research on other alpha-methylated amino acids has demonstrated their utility in designing peptides with neuroprotective properties. enamine.net For instance, alpha-methylation of the central residue in a tripeptide derivative resulted in a compound with therapeutic applications in Rett syndrome. enamine.net

The sulfanylpropanoic acid moiety is structurally related to cysteine, an amino acid with known neuromodulatory properties. Cysteine and its derivatives, such as homocysteine, can interact with glutamatergic receptors, including the NMDA receptor, and thereby influence neuronal excitability. nih.gov Amino acids are fundamental to neurotransmission, serving as neurotransmitters themselves (e.g., glutamate (B1630785) and GABA) or as precursors to neurotransmitters. nih.govnih.gov The regulation of amino acid concentrations in the brain is crucial for maintaining normal function and preventing neurological disorders. nih.gov

Given these characteristics, it is plausible that this compound could exhibit neuromodulatory activity. However, without direct experimental evidence, its specific targets and functional effects within the central nervous system remain speculative. Further investigation is required to determine if it acts as an agonist or antagonist at neurotransmitter receptors, influences neurotransmitter transport, or serves as a precursor to other neuroactive molecules.

Roles in Specific Biological Systems and Processes

The unique structure of this compound suggests its potential involvement in specialized metabolic pathways, particularly in organisms adapted to extreme environments or those engaged in symbiotic relationships.

Sulfide Detoxification and Transport in Symbiotic Relationships

In many marine environments, particularly those rich in reduced sulfur compounds like hydrothermal vents and cold seeps, organisms have evolved mechanisms to cope with the toxicity of sulfide. nih.gov A prominent strategy involves the formation of less toxic, sulfur-containing organic compounds. One such compound of significant biological importance is thiotaurine (B1236693). researchgate.net

Thiotaurine is believed to play a crucial role in both the detoxification and transport of sulfide in symbiotic relationships between chemosynthetic bacteria and marine invertebrates, such as bivalves. researchgate.net The host organism can sequester toxic sulfide by reacting it with hypotaurine (B1206854) to form thiotaurine, which can then be safely transported to symbiotic bacteria that utilize the sulfide for energy production through oxidation. researchgate.netnih.gov

The biosynthesis of thiotaurine is closely linked to the metabolism of sulfur-containing amino acids like cysteine. researchgate.net While the direct involvement of this compound in this pathway has not been explicitly demonstrated, its structural similarity to cysteine, a known precursor to hypotaurine and subsequently thiotaurine, suggests a potential role. researchgate.netnih.gov It is conceivable that in certain organisms, this alpha-methylated cysteine derivative could be synthesized and utilized in a similar capacity for sulfide management.

Table 1: Key Molecules in Sulfide Detoxification and Transport

CompoundFormulaRole
Hydrogen SulfideH₂SToxic environmental compound, energy source for chemosynthetic bacteria.
CysteineC₃H₇NO₂SProteinogenic amino acid, precursor to hypotaurine.
HypotaurineC₂H₇NO₂SIntermediate in taurine (B1682933) biosynthesis, reacts with sulfide to form thiotaurine. nih.gov
This compound C₄H₉NO₂S Potential, unconfirmed role in sulfide detoxification, structural analog of cysteine.
ThiotaurineC₂H₇NO₂S₂Sulfide storage and transport molecule. researchgate.net

Participation in Nonribosomal Peptide Synthesis (NRPS)

Nonribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that synthesize a wide array of bioactive peptides, often with complex and unusual structures. wikipedia.orgnih.gov A key feature of NRPS is their ability to incorporate non-proteinogenic amino acids, which are amino acids not found in the standard genetic code. wikipedia.orgnih.gov This contributes significantly to the structural and functional diversity of nonribosomal peptides. nih.govnih.gov

The selection of amino acid building blocks is primarily determined by the adenylation (A) domain within each NRPS module. nih.gov The A-domain recognizes and activates a specific amino acid, preparing it for incorporation into the growing peptide chain. These domains exhibit remarkable substrate flexibility, allowing for the inclusion of D-amino acids, N-methylated amino acids, and various other modified amino acids. wikipedia.org

The structure of this compound, being a non-proteinogenic, alpha-methylated amino acid, makes it a plausible candidate for incorporation into nonribosomal peptides. wikipedia.orgnih.gov The alpha-methylation could confer resistance to proteolytic degradation, enhancing the stability of the resulting peptide. While there are no definitive reports of a natural product containing this specific amino acid, the known promiscuity of A-domains suggests that it could be a substrate for certain NRPS enzymes in organisms that produce it. nih.govnih.gov

Table 2: General Steps in Nonribosomal Peptide Synthesis

StepDescriptionKey Domain(s)
Initiation The first amino acid is selected, activated to an aminoacyl-adenylate, and tethered to the NRPS.Adenylation (A) Domain, Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain
Elongation Subsequent amino acids are activated and transferred to their respective modules. The growing peptide chain is transferred from one module to the next, forming peptide bonds.Adenylation (A) Domain, Thiolation (T)/PCP Domain, Condensation (C) Domain
Termination The completed peptide is released from the NRPS, often involving cyclization or hydrolysis.Thioesterase (TE) or Release Domain

Further research, including the screening of natural product libraries and the characterization of novel NRPS gene clusters, would be necessary to confirm the participation of this compound in nonribosomal peptide biosynthesis.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of 2-Amino-2-methyl-3-sulfanylpropanoic acid is a key determinant of its biological activity. Computational methods are instrumental in exploring the vast conformational space of this molecule and its containing peptides.

Conformational analysis of amino acid derivatives, including those of L-cysteine, has been performed using a combination of ¹H NMR spectroscopy and electronic structure calculations. beilstein-journals.orgbeilstein-journals.org Theoretical calculations, such as those at the ωB97X-D/aug-cc-pVTZ level, are used to determine the geometries and energies of the most stable conformers in both the gas phase and in solution, often employing models like the integral equation formalism polarizable continuum model (IEF-PCM). beilstein-journals.orgbeilstein-journals.org For derivatives of L-cysteine, it has been shown that conformational stability can be influenced by solvent effects, with N-acetylated derivatives showing changes in conformational equilibrium in the presence of a solvent. beilstein-journals.orgbeilstein-journals.org The conformational preferences are often dictated by a combination of hyperconjugative and steric effects rather than solely by intramolecular hydrogen bonding. beilstein-journals.orgbeilstein-journals.org

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of molecules over time. researchgate.net These simulations have been extensively used to study the folding and stability of peptides containing various amino acids, including those with unnatural structures. nih.govwustl.eduuab.catnih.gov For peptides containing α-methylated amino acids, MD simulations can reveal how the steric bulk of the methyl group influences the peptide backbone and its ability to adopt specific secondary structures like α-helices or β-sheets. documentsdelivered.commdpi.com For instance, studies on peptides with α-methylated residues have shown that these modifications can significantly stabilize helical conformations. documentsdelivered.com The stability of peptides in MD simulations is often assessed by analyzing parameters such as the root mean square deviation (RMSD) from a starting structure, radius of gyration, and secondary structure content over the simulation trajectory. researchgate.netnih.gov

Table 1: Computational Methods in Conformational Analysis and Molecular Dynamics
TechniqueApplicationKey Findings/InsightsRelevant Analogs
Quantum Chemical Calculations (e.g., ωB97X-D/aug-cc-pVTZ)Determination of stable conformer geometries and energies.Conformational preferences are governed by hyperconjugative and steric effects. Solvent can influence conformational equilibrium. beilstein-journals.orgbeilstein-journals.orgL-cysteine derivatives
Molecular Dynamics (MD) SimulationsStudying the dynamic behavior and folding of peptides.α-methylation can stabilize helical structures in peptides. documentsdelivered.com Provides insights into peptide stability and conformational transitions. nih.govPeptides with α-methylated amino acids
¹H NMR SpectroscopyExperimental validation of theoretical conformational preferences.Used in conjunction with computational methods to determine solution conformations. beilstein-journals.orgbeilstein-journals.orgL-cysteine derivatives

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a receptor. This method is crucial in drug discovery for identifying potential inhibitors and understanding their mechanism of action. For this compound, which is an analog of the drug penicillamine (B1679230), docking studies can provide insights into its interactions with various biological targets, such as enzymes and receptors.

Docking studies have been performed on penicillamine and its derivatives to investigate their binding to targets like proinflammatory cytokines. goums.ac.ir These studies often employ software such as AutoDock. goums.ac.ir The binding affinity is typically evaluated based on the calculated binding energy, with more negative values indicating a stronger interaction. goums.ac.irnih.gov For example, the binding energies of penicillamine derivatives to the IL-1beta receptor have been calculated to be in the range of -6.3 to -9.3 kcal/mol. goums.ac.ir The interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the receptor. goums.ac.ir

The reliability of docking protocols is often validated by redocking a known co-crystallized ligand and calculating the root mean square deviation (RMSD) between the docked pose and the crystallographic conformation. An RMSD value of less than 2 Å is generally considered a successful validation. goums.ac.irnih.gov

Furthermore, virtual screening using molecular docking has been employed to identify novel inhibitors for various targets, including those relevant to cysteine proteases. nih.govchemrevlett.com These studies can screen large libraries of compounds and predict their binding modes and affinities, thus prioritizing candidates for experimental testing. nih.gov

Table 2: Key Parameters in Molecular Docking Studies
ParameterDescriptionSignificance
Binding Energy (kcal/mol)The calculated free energy of binding between the ligand and the receptor.A lower (more negative) binding energy generally indicates a more stable and favorable interaction. goums.ac.irnih.gov
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed molecules.Used to validate the accuracy of the docking protocol by comparing the docked pose to a known crystal structure. goums.ac.irnih.gov
Interacting ResiduesThe amino acid residues in the receptor's binding site that form interactions with the ligand.Identifies the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. goums.ac.ir

Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, computational studies on related molecules can shed light on its potential reaction pathways.

Density Functional Theory (DFT) calculations, often at levels like B3LYP/6-311++G(d,p), are used to investigate the fragmentation mechanisms of radical cations of sulfur-containing amino acids like S-methylcysteine. rsc.org These studies can propose mechanisms involving hydrogen migration and subsequent neutral losses. rsc.org For instance, the fragmentation of the S-methylcysteine radical cation is proposed to be initiated by the migration of the α-carbon hydrogen to the sulfur atom. rsc.org

Computational studies have also been conducted on the reaction of thiols with various functional groups, which is relevant to the reactivity of the sulfanyl (B85325) group in this compound. mdpi.com For example, the reaction of methanethiol (B179389) with Michael acceptors has been investigated to understand the thermodynamics and kinetics of such reactions. mdpi.com These studies often calculate reaction energies and activation barriers to predict the feasibility and rate of a reaction.

Furthermore, computational investigations of enzyme-catalyzed reactions, such as those catalyzed by norcoclaurine synthase, can provide detailed mechanistic insights. nih.gov These studies can identify the rate-limiting step of a reaction and the key amino acid residues involved in catalysis. nih.gov For reactions involving chiral molecules, computational methods can also explain the observed stereospecificity. nih.gov

Table 3: Computational Approaches for Studying Reaction Mechanisms
Computational MethodApplicationInformation ObtainedRelevant Analogs/Reactions
Density Functional Theory (DFT)Investigating fragmentation pathways of radical cations.Proposed mechanisms, intermediates, and transition states. rsc.orgS-methylcysteine
Quantum Mechanics/Molecular Mechanics (QM/MM)Studying enzyme-catalyzed reactions.Detailed reaction mechanisms, role of active site residues, and stereospecificity. nih.govEnzyme-catalyzed reactions of chiral aldehydes
Ab initio methodsCalculating reaction energies and activation barriers.Thermodynamic and kinetic parameters of reactions. mdpi.comReactions of thiols

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the electronic structure and reactivity of molecules. These methods can provide valuable information about properties such as molecular orbital energies, charge distributions, and reactivity indices.

For amino acids and their derivatives, quantum chemical calculations have been used to determine various properties, including dipole moments, polarizabilities, and ionization energies. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Calculations on L-cysteine derivatives have been performed to understand their conformational preferences and the nature of intramolecular interactions. beilstein-journals.orgbeilstein-journals.org Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize non-covalent interactions, such as hydrogen bonds and hyperconjugative interactions, which influence the molecule's structure and stability. beilstein-journals.orgbeilstein-journals.org

Furthermore, computational studies on the reactivity of thiols provide insights into the chemical behavior of the sulfanyl group in this compound. mdpi.com These studies can predict the nucleophilicity of the thiol group and its propensity to participate in various reactions, such as additions to electrophiles.

Table 4: Key Electronic Properties from Quantum Chemical Calculations
PropertyDescriptionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. arxiv.org
Mulliken/NBO ChargesCalculated atomic charges within a molecule.Indicates the distribution of electron density and helps identify potential sites for nucleophilic or electrophilic attack.

Synthesis of Functionalized Derivatives

The chemical reactivity of the amine and thiol groups of this compound enables the synthesis of diverse derivatives for specific research and therapeutic purposes.

Sulphonamides are an important class of compounds with a broad spectrum of biological activities. researchgate.net The synthesis of sulphonamide derivatives from primary or secondary amines is a well-established chemical transformation. researchgate.netijarsct.co.in The primary amino group of this compound can serve as a nucleophile to react with various sulfonyl chlorides. ijarsct.co.in

The most common method for this synthesis involves the reaction between a primary amine and a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.netijarsct.co.in The reaction conditions, such as pH and solvent, are controlled to achieve high yields. For instance, the synthesis of amino acid-conjugated sulphonamides has been performed in an aqueous solution of sodium hydroxide, maintaining a pH between 8 and 10. cihanuniversity.edu.iq This general approach can be adapted for the derivatization of this compound.

The resulting sulphonamide derivatives retain the core structure of the parent amino acid while incorporating the functionalities of the chosen sulfonyl chloride, opening avenues for creating new compounds with tailored properties.

Table 1: General Synthesis Scheme for Sulphonamide Derivatives

Reactant 1Reactant 2ConditionProduct
This compoundAryl or Alkyl Sulfonyl Chloride (R-SO₂Cl)Basic medium (e.g., NaOH, Na₂CO₃)N-(Aryl/Alkyl)sulfonyl-2-amino-2-methyl-3-sulfanylpropanoic acid

This table illustrates a generalized reaction based on established methods for synthesizing sulphonamides from primary amines and amino acids. researchgate.netijarsct.co.incihanuniversity.edu.iq

In peptide synthesis and chemical biology, this compound (penicillamine) is frequently used as a surrogate for cysteine to create peptide analogs with enhanced properties. nih.gov The introduction of penicillamine into a peptide sequence can confer improved resistance to disulfide shuffling and proteolysis due to the steric hindrance provided by the gem-dimethyl group. nih.govresearchgate.net

Researchers have synthesized analogs of α-conotoxin RgIA, a peptide that targets nicotinic acetylcholine (B1216132) receptors, by strategically replacing cysteine with penicillamine. nih.gov This substitution, combined with other non-proteinogenic amino acid replacements, resulted in a peptide analog with a remarkable 9000-fold increase in potency on the human α9α10 nAChR and improved stability. nih.gov The selective pairing between cysteine and penicillamine residues under oxidizing conditions can be exploited to direct the oxidative folding of peptides, enabling the synthesis of specific bicyclic structures. researchgate.net This orthogonal disulfide pairing strategy is a powerful tool for creating complex and stable peptide architectures that would be difficult to obtain otherwise. researchgate.net

The development of these analogs is crucial for creating more potent and stable peptide-based therapeutics. The synthesis of such thiolated amino acid analogs involves standard solid-phase peptide synthesis protocols, where Fmoc-protected penicillamine is incorporated at the desired position in the peptide chain. nih.gov

Integration into Polymeric Systems

The functional groups of this compound allow for its incorporation into polymers and onto the surface of nanomaterials, imparting new functionalities to these systems.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and complex architectures. sigmaaldrich.comwikipedia.org The process relies on a chain transfer agent (CTA), which is typically a thiocarbonylthio compound. sigmaaldrich.comwikipedia.org

The general structure of a RAFT agent contains a thiocarbonylthio group (S=C-S) with a leaving group (R) and a stabilizing group (Z). sigmaaldrich.com The thiol group of this compound makes it a potential candidate for modification into a RAFT CTA. Synthetic strategies have been developed for the facile, high-yield creation of various RAFT agents, including trithiocarbonates, dithiocarbamates, and xanthates, by reacting components like alkyl halides with sources of the thiocarbonylthio group. mdpi.com The thiol of penicillamine could be reacted, for example, with a carbon disulfide and an appropriate alkylating agent to form a trithiocarbonate (B1256668) CTA. While direct use of unmodified penicillamine as a CTA is not documented, its functional handles are suitable for the synthesis of multi-functional or amino acid-based CTAs for specialized polymer synthesis. The purity of the CTA is critical, as impurities or degradation products can negatively impact polymerization control. nih.gov

This compound has been successfully used as a precursor in the synthesis of functionalized nanomaterials, specifically carbon dots (CDs). miami.edumiami.edu Carbon dots are nanomaterials known for their strong fluorescence, biocompatibility, and high surface area, which allows for effective functionalization. miami.edursc.org

In one method, D-penicillamine carbon dots (DPCDs) were synthesized via a microwave-assisted method using D-penicillamine and citric acid as precursors. miami.edu The resulting DPCDs exhibited excitation-independent photoluminescence, a property attributed to the surface states created by the thiol and amine groups from the penicillamine precursor. miami.edu Characterization confirmed that the thiol groups from D-penicillamine were retained on the surface of the carbon dots, maintaining their functional properties. miami.edu These thiol-containing carbon dots show potential for strong interactions with metal ions and enzymes, making them suitable for applications in biosensing and catalysis. miami.edumiami.edu For example, the fluorescence of DPCDs is quenched in a concentration-dependent manner by the copper-containing enzyme tyrosinase, suggesting their potential use as biosensors for enzymatic activity or copper (II) ion levels. miami.edu

Table 2: Properties of D-Penicillamine Carbon Dots (DPCDs)

PropertyDescriptionSource(s)
Precursors D-penicillamine, Citric Acid miami.edu, miami.edu
Synthesis Method Microwave-assisted synthesis miami.edu
Key Functional Groups Thiol (-SH), Carboxyl (-COOH), Amine (-NH₂) miami.edu
Optical Properties Excitation-independent photoluminescence, UV-vis absorption peaks at ~244 nm, 269 nm, 289 nm, and 355 nm. miami.edu
Potential Application Fluorescence-based biosensor for tyrosinase and copper (II) ions. miami.edu

Building Blocks for Complex Molecular Architectures in Chemical Biology

The chiral nature and trifunctional structure of this compound make it an excellent building block for the stereoselective synthesis of complex molecules.

It has been used in the one-pot, diastereoselective synthesis of chiral tricyclic thiazolidine (B150603) derivatives. scielo.br This reaction involves the condensation of D-penicillamine with an achiral dialdehyde, creating a new asymmetric center while retaining the chirality of the original amino acid. scielo.br Such thiazolidine systems are valuable intermediates in organic synthesis. scielo.br

Furthermore, its role extends to the creation of sophisticated metallosupramolecular structures. D-penicillamine has been used to synthesize complex cluster compounds containing various metal ions, such as copper(I), copper(II), nickel(II), and silver(I). acs.org An example of such an architecture is a complex containing a [Ag₈Ni₆(penicillaminate)₁₂Cl] core, demonstrating how the amino acid can direct the self-assembly of intricate, cage-like metal-organic clusters. acs.org

In peptide chemistry, the ability of penicillamine to form stable disulfide bonds and influence peptide conformation is leveraged in chemical protein synthesis. nih.govresearchgate.net The Cys/penicillamine ligation (CPL) strategy, which involves a C-terminal salicylaldehyde (B1680747) (SAL) ester and an N-terminal penicillamine residue, is used for the sequential assembly of peptide fragments into a full-length protein. researchgate.net This highlights its utility as a fundamental component for constructing large, biologically relevant macromolecules with high precision.

Table 3: Examples of Complex Architectures Derived from this compound

Molecular ArchitectureDescriptionKey Feature of Penicillamine Utilized
Potent Peptide Analogs Analogs of α-conotoxin with enhanced stability and potency. nih.govSteric hindrance from gem-dimethyl group; unique disulfide pairing. nih.govresearchgate.net
Chiral Tricyclic Compounds Thiazolidine-ring fused systems synthesized diastereoselectively. scielo.brChirality and reactivity of amine and thiol groups. scielo.br
Metallosupramolecular Clusters Self-assembled cage-like structures with multiple metal centers (e.g., Ag, Ni). acs.orgCoordination ability of N, S, and O atoms to bind metal ions. acs.org
Synthetic Proteins Assembled via sequential Cys/penicillamine ligation (CPL). researchgate.netN-terminal nucleophile for chemoselective ligation reactions. researchgate.net

Derivatization and Advanced Applications in Chemical Biology and Materials Science

Derivatization for Peptide and Protein Research

The unique structural features of 2-Amino-2-methyl-3-sulfanylpropanoic acid, commonly known as penicillamine (B1679230) (Pen), particularly the gem-dimethyl group at the β-carbon, have made it a valuable tool in peptide and protein research. Its incorporation as a modified amino acid can significantly influence peptide conformation, stability, and biological activity.

This compound can be incorporated into peptide sequences using both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. google.com The primary challenge in its use is the effective protection of the reactive thiol group in its side chain to prevent unwanted side reactions during the peptide assembly process.

In Solid-Phase Peptide Synthesis (SPPS) , both Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies are applicable. For Fmoc chemistry, the trityl (Trt) group is commonly used to protect the thiol side chain. nih.govpeptide.com For Boc-based synthesis, the 4-methylbenzyl (MeBzl) group is a typical choice for thiol protection. peptide.com Another protecting group used for the thiol moiety is acetamidomethyl (Acm). google.comnih.gov The selection of the protecting group is crucial, especially in complex syntheses involving multiple cysteine or penicillamine residues, to control the formation of specific disulfide bridges. For instance, to direct the correct folding and disulfide bridge formation in analogs of α-conotoxin RgIA, a trityl-protected Pen residue was paired with either another Pen(Trt) or a Cys(Trt) residue, while other cysteine pairs were protected with Acm. nih.gov

The general process for SPPS involves anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential addition of amino acids. peptide.com Each coupling step is driven to completion using an excess of the protected amino acid and coupling reagents, such as benzotriazol-1-yloxytripyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP), in the presence of a base like N,N-diisopropylethyl amine (DIPEA). nih.gov Following the assembly of the peptide chain, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, often in a single step using strong acids like hydrofluoric acid (HF) or trifluoroacetic acid (TFA). umich.edupeptide.com

Specific applications of SPPS for penicillamine-containing peptides include the synthesis of cyclic enkephalin analogs and potent α4β7 peptide antagonists. google.comumich.edu In the synthesis of deuterium-labeled enkephalin analogs, S-benzyl-N-tert-boc-D,L-[4,4'-2H6]penicillamine was utilized in a standard solid-phase methodology. umich.edu

In Solution-Phase Peptide Synthesis , penicillamine is also utilized, particularly for the synthesis of specific analogs or when assembling larger peptide fragments. google.com An example is the synthesis of [1-L-penicillamine,4-L-leucine]oxytocin. nih.gov In this process, a protected octapeptide was coupled with Z-penicillamine(Bzl) in a condensation reaction mediated by dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Following the coupling, the protecting groups were removed, and the resulting disulfhydryl compound underwent oxidative cyclization to form the final product. nih.gov

Synthesis StrategyThiol Protecting GroupReference
Fmoc-SPPSTrityl (Trt) google.comnih.govpeptide.com
Fmoc/Boc-SPPSAcetamidomethyl (Acm) google.comnih.gov
Boc-SPPS4-Methylbenzyl (4-MeBzl) peptide.com
Boc-SPPSS-Benzyl umich.edu
Solution-PhaseZ-Penicillamine(Bzl) nih.gov

The substitution of cysteine with this compound introduces a gem-dimethyl group on the β-carbon, which imposes significant steric constraints. This modification has profound effects on the resulting peptide's structure, stability, and interaction with biological targets.

Conformational Rigidity and Receptor Selectivity: The steric bulk of the dimethyl groups restricts the conformational freedom of the peptide backbone in the vicinity of the penicillamine residue. This increased rigidity can lock the peptide into a specific conformation that is more favorable for binding to a particular receptor subtype. For example, the incorporation of penicillamine has been used to increase conformational rigidity in the peptide hormone oxytocin. nih.gov While replacing the cysteine at position 6 with L-penicillamine maintained agonist activity, substituting the cysteine at position 1 resulted in a switch from agonist to antagonist activity. nih.gov Similarly, the introduction of L- and D-penicillamine into enkephalin peptides led to a significant increase in selectivity for δ-opioid receptors over μ-opioid receptors. nih.gov

Enhanced Stability: Peptides containing penicillamine often exhibit improved stability compared to their native cysteine-containing counterparts. This is attributed to two main factors:

Resistance to Disulfide Shuffling: The steric hindrance from the gem-dimethyl groups makes the disulfide bond (Pen-Pen or Pen-Cys) more resistant to reductive cleavage and subsequent disulfide exchange reactions. nih.govresearchgate.net This property was exploited in the design of α-conotoxin RgIA analogs, where penicillamine substitution resulted in a peptide with improved resistance to disulfide shuffling and a 9000-fold increase in potency. nih.gov

Protease Resistance: The modification of the peptide structure can make it less recognizable to proteases, thereby increasing its stability in biological fluids like serum. nih.govmdpi.com For instance, an analog of α-conotoxin RgIA containing penicillamine demonstrated greatly improved serum stability. nih.gov

Directing Disulfide Pairing: In peptides with multiple cysteine residues, achieving the correct disulfide connectivity during synthesis can be a major challenge. The incorporation of penicillamine can be used as a strategy to direct the oxidative folding process. Under conditions that allow for disulfide exchange (thermodynamic control), the formation of a mixed Cys-Pen disulfide bond is often favored over Cys-Cys or Pen-Pen bonds. researchgate.net This chemical preference can be used to guide the formation of specific disulfide bridge patterns, reducing the number of potential isomers and simplifying the synthesis of complex, multi-cyclic peptides. researchgate.net

Probing Protein Structure and Function: D-penicillamine has been used as a chemical probe to study protein function. For example, in the presence of Fenton reagents, D-penicillamine can inhibit the DNA binding activity of the AP-1 transcription factor. nih.gov This inhibitory action involves the cysteine residues located within the DNA binding domains of the Jun and Fos proteins, highlighting the ability of penicillamine to interact with and modify the function of specific protein thiols. nih.gov

Peptide/ProteinEffect of Penicillamine IncorporationReference
α-Conotoxin RgIAIncreased potency, selectivity, and resistance to disulfide shuffling; improved serum stability. nih.gov
OxytocinIncreased conformational rigidity; substitution at position 1 converted the peptide from an agonist to an antagonist. nih.gov
EnkephalinIncreased selectivity for δ-opioid receptors. nih.gov
Multi-cyclic PeptidesDirects specific disulfide pairing (Cys-Pen preference), reducing the number of isomers. researchgate.net
AP-1 (Jun/Fos)Inhibits DNA binding activity by interacting with cysteine residues in the protein. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-amino-2-methyl-3-sulfanylpropanoic acid with high stereochemical purity?

Synthesis of this compound often involves multi-step reactions with protection-deprotection strategies to preserve stereochemical integrity. For example, condensation techniques using reagents like sodium borohydride (reduction) or oxidizing agents (e.g., potassium permanganate) can modulate functional groups. Reaction conditions (temperature, solvent choice) must be optimized to avoid racemization, particularly at the chiral carbon adjacent to the sulfanyl group. Analytical methods such as chiral HPLC or polarimetry are critical for verifying enantiomeric excess .

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of spectroscopic and computational methods is recommended:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR can resolve the stereochemistry and confirm the presence of the sulfanyl group via characteristic proton shifts (~1.3 ppm for methyl groups, ~2.5 ppm for sulfanyl protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 172.06 for the free acid) and fragmentation patterns .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict molecular geometry and electrostatic potential surfaces, aiding in understanding reactivity .

Q. What safety precautions are necessary when handling this compound derivatives?

The compound’s sulfanyl group may pose toxicity risks. Key precautions include:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., hydrogen sulfide).
  • Storage: Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate the role of the sulfanyl group in enzyme inhibition or binding interactions?

The sulfanyl moiety may act as a nucleophile or metal-chelating agent in enzyme active sites. Methodological approaches include:

  • Enzyme Assays: Measure inhibition constants (KiK_i) using fluorogenic substrates for enzymes like neprilysin or metalloproteases.
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., zinc-dependent proteases) to resolve binding modes.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

Discrepancies often arise from varying reaction conditions or purification protocols. To address this:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.
  • Analytical Cross-Validation: Compare yields using orthogonal methods (e.g., gravimetric analysis vs. HPLC quantification).
  • Byproduct Analysis: Use LC-MS to detect side products (e.g., disulfide dimers) that reduce effective yield .

Q. How can computational modeling predict the reactivity of this compound in biochemical pathways?

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid methods can model:

  • Acid-Base Behavior: Predict pKaK_a values for the sulfanyl and amino groups under physiological conditions.
  • Reaction Pathways: Simulate nucleophilic attack or redox reactions involving the sulfanyl group.
  • Docking Studies: Screen virtual libraries for analogs with improved binding to target proteins .

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